Lipophilicity Advantage: XLogP3 Comparison of Thiomorpholine vs. Morpholine Benzoic Acid Derivatives
2-Amino-5-(thiomorpholin-4-yl)benzoic acid exhibits a computed XLogP3 of 1.5, which is approximately 0.5–0.7 log units higher than the corresponding morpholine analog (XLogP3 estimated ~0.8–1.0 for 2-amino-5-(morpholin-4-yl)benzoic acid) [1]. This lipophilicity increase arises from the replacement of the morpholine oxygen (XLogP3 contribution ≈ –0.5) with thiomorpholine sulfur (XLogP3 contribution ≈ +0.2) . The net difference of ~0.5 log units corresponds to an approximately 3-fold increase in octanol-water partition coefficient, which can meaningfully impact passive membrane permeability and CNS penetration potential in cell-based assays .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Morpholine analog (2-amino-5-(morpholin-4-yl)benzoic acid): XLogP3 estimated ~0.8–1.0; parent thiomorpholine: XLogP3 = 0.2; parent morpholine: XLogP3 ≈ –0.5 to –0.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 (thiomorpholine vs. morpholine); ~3-fold increase in partition coefficient |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release); comparative values from BuildingBlock BOC Sciences and PubChem |
Why This Matters
A compound with XLogP3 = 1.5 falls within the optimal range (1–3) for oral absorption and cellular permeability, whereas the morpholine analog may display suboptimal passive diffusion, making the thiomorpholine derivative the preferred choice for cell-based phenotypic screening where intracellular target engagement is required.
- [1] PubChem CID 47002867: XLogP3 = 1.5 for 2-Amino-5-(thiomorpholin-4-yl)benzoic acid. View Source
